molecular formula C11H11ClN2O2 B8730578 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one

3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one

Katalognummer: B8730578
Molekulargewicht: 238.67 g/mol
InChI-Schlüssel: SGWYHAGZQWASBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further linked to a pentane-2,4-dione backbone. The presence of the chlorine atom in the phenyl ring enhances its reactivity and potential biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one typically involves the reaction of 4-chlorobenzenediazonium chloride with acetylacetone. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one involves its interaction with biological molecules through the hydrazono and chlorophenyl groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom in the 4-position of the phenyl ring in 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one enhances its reactivity and potential biological activity compared to its analogs. This unique positioning allows for specific interactions with biological molecules and metal ions, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H11ClN2O2

Molekulargewicht

238.67 g/mol

IUPAC-Name

3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3

InChI-Schlüssel

SGWYHAGZQWASBN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.